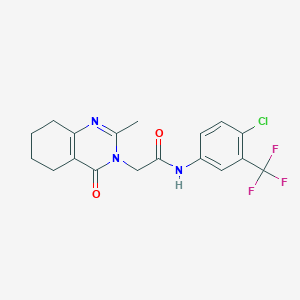
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16ClNO4S2 and its molecular weight is 337.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
A variety of synthetic methodologies involving sulfonyl and pyrrolidine derivatives highlight the utility of these compounds in organic chemistry. For instance, the sulfenylation of pyrroles and indoles using methylsulfenyl chloride and excess pyridine demonstrates the versatility of sulfonyl compounds in electrophilic substitution reactions, which could be pivotal in synthesizing complex heterocyclic compounds (Gilow et al., 1991). Similarly, the synthesis of vicinally substituted by halogen 4-methylthio and methylsulfonyl derivatives of 2,6-dimethylpyridine showcases the application of sulfonyl derivatives in creating compounds with potential antifungal, antibacterial, and herbicidal properties (Ban-Oganowska, 1996).
Material Science and Polymer Chemistry
In material science, the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the role of sulfonyl-containing compounds in fabricating polymers with high thermal stability, low dielectric constants, and excellent mechanical properties (Liu et al., 2013). These characteristics are crucial for applications in electronics and as materials able to withstand extreme conditions.
Catalysis and Organic Transformations
Sulfonyl pyrrolidine derivatives have also been utilized in catalyzing stereoselective reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been shown to catalyze efficient Michael addition reactions, highlighting the potential of sulfonyl pyrrolidine derivatives in asymmetric synthesis and the creation of chiral compounds with high stereoselectivity (Singh et al., 2013).
Advanced Synthesis Techniques
Advanced synthesis techniques employing 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid demonstrate the development of clean and operationally simple protocols for synthesizing sulfonyl chloride derivatives, which are precursors to various sulfonamide derivatives (Janosik et al., 2006). These methods underscore the importance of sulfonyl compounds in organic synthesis, offering pathways to diverse chemical entities.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-9-3-4-10(7-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAMAKMGJKRSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

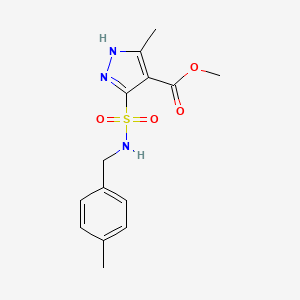
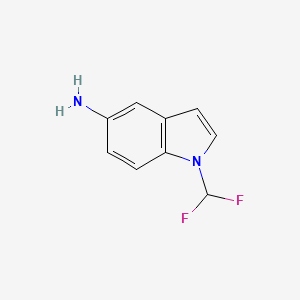

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)


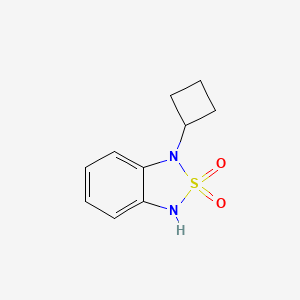
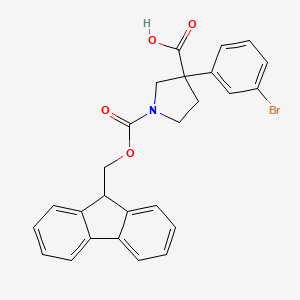
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)
